molecular formula C14H31NO B3058407 14-Aminotetradecan-1-ol CAS No. 89307-03-9

14-Aminotetradecan-1-ol

Cat. No.: B3058407
CAS No.: 89307-03-9
M. Wt: 229.4 g/mol
InChI Key: FAGQNUXPKGWBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Aminotetradecan-1-ol is a long-chain amino alcohol with the molecular formula C₁₄H₃₁NO. Structurally, it comprises a 14-carbon chain terminating in a hydroxyl (-OH) group at position 1 and an amine (-NH₂) group at position 12. This bifunctional structure imparts unique physicochemical properties, making it relevant in organic synthesis, surfactants, and pharmaceutical intermediates.

Properties

CAS No.

89307-03-9

Molecular Formula

C14H31NO

Molecular Weight

229.4 g/mol

IUPAC Name

14-aminotetradecan-1-ol

InChI

InChI=1S/C14H31NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-15H2

InChI Key

FAGQNUXPKGWBBI-UHFFFAOYSA-N

SMILES

C(CCCCCCCO)CCCCCCN

Canonical SMILES

C(CCCCCCCO)CCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Aminotetradecan-1-ol typically involves the reduction of a corresponding nitrile or amide. One common method is the reduction of 14-aminotetradecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

14-Aminotetradecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces halides or esters.

Scientific Research Applications

14-Aminotetradecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Aminotetradecan-1-ol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amino group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

14-Amino-3,6,9,12-tetraoxatetradecan-1-ol
  • Molecular Formula: C₁₀H₂₃NO₅
  • Molecular Weight : 237.296 g/mol
  • Key Features : Contains four ether (-O-) linkages at positions 3, 6, 9, and 12, shortening the hydrocarbon backbone. The presence of ether groups enhances solubility in polar solvents compared to purely aliphatic analogs. Applications include polymer chemistry and drug delivery systems .
14-Amino-3,6,9,12-tetraazatetradecan-1-ol
  • Molecular Formula : C₁₀H₂₇N₅O
  • Molecular Weight : 233.361 g/mol
  • Key Features : Substitutes ether groups with secondary amines (-NH-), increasing nitrogen content. This modification affects hydrogen-bonding capacity and logP (-1.99), indicating higher hydrophilicity. Used in analytical chemistry (e.g., HPLC separation) .
1-Tetracosanol (Lignoceryl Alcohol)
  • Molecular Formula : C₂₄H₅₀O
  • Molecular Weight : 354.66 g/mol
  • Key Features: A 24-carbon primary alcohol lacking an amine group. Used in cosmetics and lipid bilayers due to its waxy texture and low reactivity. Classified as non-hazardous under OSHA standards .
1-Aminoundecane
  • Molecular Formula : C₁₁H₂₅N
  • Molecular Weight : 171.33 g/mol
  • High purity (>98%) and applications in surfactants and organic synthesis. Requires careful handling due to flammability .
Tridecan-1,13-diol and Tetradecan-1,14-diol
  • Molecular Formulas :
    • Tridecan-1,13-diol: C₁₃H₂₈O₂
    • Tetradecan-1,14-diol: C₁₄H₃₀O₂
  • Key Features: Diols with terminal hydroxyl groups at both ends. Used in polyester synthesis and as NMR/IR reference standards. Higher melting points than amino alcohols due to dual hydrogen-bonding sites .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups logP Key Applications
14-Aminotetradecan-1-ol* C₁₄H₃₁NO ~229.41 (calculated) -NH₂, -OH ~2.5† Surfactants, drug intermediates
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol C₁₀H₂₃NO₅ 237.296 -NH₂, -OH, 4×-O- -0.5‡ Polymer chemistry
14-Amino-3,6,9,12-tetraazatetradecan-1-ol C₁₀H₂₇N₅O 233.361 -NH₂, -OH, 4×-NH- -1.99 HPLC analysis
1-Tetracosanol C₂₄H₅₀O 354.66 -OH ~7.0† Cosmetics, lipid research
1-Aminoundecane C₁₁H₂₅N 171.33 -NH₂ ~3.1† Surfactants, organic synthesis

*Estimated based on structural analogs; †Predicted using ChemDraw; ‡Experimental data from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.